molecular formula C5H6N2O B136073 4-Aminopyridine 1-oxide CAS No. 3535-75-9

4-Aminopyridine 1-oxide

Cat. No. B136073
CAS RN: 3535-75-9
M. Wt: 110.11 g/mol
InChI Key: SJQWWHFNDOUAGY-UHFFFAOYSA-N
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Description

4-Aminopyridine 1-oxide is a derivative of 4-aminopyridine, which is an important intermediate compound used in the synthesis of new types of pesticides and medicaments. The structure of 4-aminopyridine has been determined through various analytical methods such as mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR), ensuring the reliability of the synthetic methods used to produce it .

Synthesis Analysis

The synthesis of 4-aminopyridine typically involves the reduction of 4-nitropyridine N-oxide. One common commercial method for synthesizing 4-aminopyridine is a two-stage process that starts from pyridine and yields 36-40% of the final product . An alternative three-stage synthesis includes pyridine-N-oxide and 4-nitropyridine-N-oxide as intermediates, with the final stage involving the reduction of 4-nitropyridine-N-oxide with iron and acetic acid at reflux temperature, which can produce 4-aminopyridine in quantitative yield and a total yield of 65% . Another synthesis method reviewed focuses on the 4-nitropyridine N-oxide process, emphasizing the need to reduce production costs, improve reaction yield, and minimize environmental pollution .

Molecular Structure Analysis

The molecular structure of 4-aminopyridine and its derivatives has been extensively studied. For instance, co-crystallizations of substituted salicylic acids with 4-aminopyridine have yielded various complex solid forms, demonstrating diverse supramolecular synthons and confirming the unpredictability in the structures adopted by products of co-crystallizations when ionic forms are produced . Additionally, the oligo-4-aminopyridine (4-OAP) synthesized from the oxidative polycondensation of 4-aminopyridine was characterized by 1H NMR, FT-IR, UV–Vis, and elemental analysis, providing detailed insights into its molecular structure .

Chemical Reactions Analysis

4-Aminopyridine 1-oxide participates in various chemical reactions. The 1-oxido-4-pyridyl radical, generated by the reaction of 4-aminopyridine 1-oxide with amyl nitrite, reacts smoothly with aromatic hydrocarbons to give arylated products, indicating that this radical is electrophilic . Moreover, the copper-catalyzed three-component reaction involving sulfonyl azides, alkynes, and 2-[(amino)methylene]malononitriles can yield substituted 4-amino-2-iminopyridines or 6-amino-2-iminopyridines depending on the solvent used, showcasing the versatility of 4-aminopyridine in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminopyridine and its oligomers have been studied through various analyses. The oligo-4-aminopyridine (4-OAP) was found to be stable against thermo-oxidative decomposition, with weight loss observed at high temperatures . The study of crystalline adducts of substituted salicylic acids with 4-aminopyridine revealed the formation of contact and separated ionic complexes, highlighting the importance of hydrogen-bonding interactions in determining the physical properties of these complexes .

Scientific Research Applications

Synthesis and Applications in Various Fields Research by Hu Xi-en (2004) delves into the synthesis of 4-aminopyridine, particularly focusing on the 4-nitropyridine N-oxide process. The study highlights its applications in pharmaceuticals, pesticides, dyes, and other areas. It emphasizes the need for more cost-effective production methods, higher reaction yields, and reduced environmental impact. China is recommended to explore catalytic hydrogen or electroreduction processes for pyridine derivatives development (Hu Xi-en, 2004).

Electrosynthesis Process Optimization Hu Xi-en (2005) conducted a study on the electrosynthesis of 4-aminopyridine, optimizing the process conditions in a cationic membrane electrolytic cell. This research provides insights into the synthesis process, revealing the presence of unstable intermediates during the electroreduction of 4-nitropyridine 1-oxide and achieving a high electrolysis yield of 88.2% for 4-aminopyridine. The study highlights the potential of this green synthesis technology as a more environmentally friendly alternative to traditional methods (Hu Xi-en, 2005).

Structural Analysis and Synthesis Methods In the research conducted by Zhang-Jin He (2000), the synthesis of 4-aminopyridine using pyridine-N-oxide is explored. This study provides a thorough examination of the synthetic technology and confirms the reliability of the method through various analytical techniques like MS, IR, and NMR, achieving a total yield above 80% (Zhang-Jin He, 2000).

Future Directions

4-Aminopyridine is a promising treatment option for patients with gain-of-function KCNA2-encephalopathy . It has been suggested as a promising tailored treatment in KCNA2-(gain-of-function)–encephalopathy .

properties

IUPAC Name

1-hydroxypyridin-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-5-1-3-7(8)4-2-5/h1-4,6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQWWHFNDOUAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=CC1=N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902506
Record name Pyridin-4-amine 1-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopyridine 1-oxide

CAS RN

3535-75-9
Record name Phillips 1863
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Record name Pyridin-4-amine 1-oxide
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Record name Pyridin-4-amine 1-oxide
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Record name PYRIDIN-4-AMINE 1-OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
JN Gardner, AR Katritzky - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… from resonance-energy considerations that 4-aminopyridine 1-oxide exists as such. … (XXXV) and (XXXVI) , those of protonated 4-aminopyridine 1-oxide are (XXXVII) and (XXXVIII), and it …
Number of citations: 93 pubs.rsc.org
S SAEKI, S KONDO, T HAYASHI… - Chemical and …, 1984 - jstage.jst.go.jp
The 1-oxido-4-pyridyl radical generated by the reaction of 4-aminopyridine 1-oxide with amyl nitrite reacted smoothly with aromatic hydrocarbons, including five-membered heterocycles…
Number of citations: 11 www.jstage.jst.go.jp
U KJELL, MAF EL-GENDY, T HURUM - Acta Chem. Scand. B, 1974 - academia.edu
The isomeric aminopyridine 1-oxides, their methylamino and acetylamino analogues exist predominantly in the amine form in the gas phase in the mass spectrometer. The conclusion is …
Number of citations: 0 www.academia.edu
T Kato, F Hamaguchi, T Oiwa - Pharmaceutical Bulletin, 1956 - jstage.jst.go.jp
… 4—Aminopyridine 1~oxide is clearly positive to diazo color test. Therefore, it is certain that the (G) structure, which takes the benzenoid form by resonance, is more stable than (H), …
Number of citations: 6 www.jstage.jst.go.jp
E Kalatzis, C Mastrokalos - Journal of the Chemical Society, Perkin …, 1977 - pubs.rsc.org
… The results of the present work on the diazotisation of 2- and 4-aminopyridine 1-oxide can, therefore, be explained by accepting that each of the two mechanisms described by kinetic …
Number of citations: 7 pubs.rsc.org
E Ochiai - The Journal of Organic Chemistry, 1953 - ACS Publications
The introduction of substituents into pyridine rings has long been a difficult problem. The principal reason is that pyridine, because of the polar effect of the hetero nitrogen atom, is very …
Number of citations: 885 pubs.acs.org
E Kalatzis, P Papadopoulos - Journal of the Chemical Society, Perkin …, 1981 - pubs.rsc.org
… Thus the methyl group when attached to the amino-group of 4-aminopyridine 1-oxide increases the value of k, only 5.7 times whilst when it is attached to that of 2-aminopyridine 1-oxide …
Number of citations: 6 pubs.rsc.org
A Rykowski, B Pniewska, W Pucko - Acta Crystallographica Section …, 1991 - scripts.iucr.org
… 4- aminopyridine 1-oxide. … of 4-aminopyridine 1-oxide with some electrophiles. The title compound was formed by condensation of 2-chloro-5-nitropyridine with 4- aminopyridine 1-oxide …
Number of citations: 2 scripts.iucr.org
Y Sun, KM Ramos-Torres, P Brugarolas - Journal of Pharmacology and …, 2023 - ASPET
… the residue was purified with prep-HPLC (HILIC semipreparative column, 10 mM NH 4 HCO 3 aqueous solution pH 8.0/acetonitrile = 10/90) to afford 3-fluoro-4-aminopyridine 1-oxide (…
Number of citations: 0 jpet.aspetjournals.org
E Kalatzis, C Mastrokalos - Journal of the Chemical Society, Perkin …, 1977 - pubs.rsc.org
In perchloric acid (up to 3.0M) kept at constant ionic strength the diazotisation of 2-amino-5-methylpyridine and 2-amino-5-chloropyridine.1-oxide takes place mainly by the interaction of …
Number of citations: 1 pubs.rsc.org

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